1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
Description
Properties
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDYDRPQTELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,4-Phenylenediamine with Dimethylphenyl Halides
Direct N-Alkylation Under Alkaline Conditions
The most straightforward route involves reacting 1,4-phenylenediamine with dimethylphenyl halides (e.g., 2,4-dimethylchlorobenzene) in alkaline media. A typical procedure dissolves 1,4-phenylenediamine in anhydrous dimethylformamide (DMF) under nitrogen, followed by dropwise addition of the halide and potassium carbonate at 80–100°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, with yields reaching 72–85% after purification by fractional distillation. Challenges include regioselectivity, as steric hindrance from the dimethyl groups favors monoalkylation unless excess halide is used.
Optimization Insights:
Reductive Amination of 1,4-Phenylenediamine with Dimethylphenyl Ketones
Hydrogenation of Schiff Base Intermediates
This two-step method first condenses 1,4-phenylenediamine with dimethylphenyl ketones (e.g., 2,4-dimethylacetophenone) to form a Schiff base, followed by catalytic hydrogenation. The condensation occurs in ethanol with acetic acid catalysis at 60°C for 6 hours, yielding 89–93% imine intermediates. Subsequent hydrogenation using 5% Pd/C under 3 atm H₂ at 50°C for 8 hours achieves 78% isolated yield.
Comparative Catalytic Systems:
| Catalyst | H₂ Pressure (atm) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd/C (5%) | 3 | 78 | 9 |
| Raney Ni | 5 | 65 | 22 |
| PtO₂ | 2 | 82 | 7 |
Continuous Flow Synthesis for Industrial Scalability
Tubular Reactor Design
Patent CN103467305A details a continuous process where 1,4-phenylenediamine and 5-methyl-2-hexanone are preheated to 140°C and fed into a narrow tubular reactor packed with Pd/Al₂O₃ catalyst. Hydrogen is introduced at 1.8 MPa, achieving 94% conversion with a residence time of 40 minutes. The system minimizes ketone decomposition (<2%) compared to batch reactors (12–15%).
Advantages Over Batch Methods:
Nitro Group Reduction Pathways
Catalytic Hydrogenation of Nitro Precursors
N,N'-bis(dimethylphenyl)-4-nitroaniline is hydrogenated using Pt/C in ethanol at 25°C under 1 atm H₂, yielding 91% primary amine. The method avoids over-reduction by controlling H₂ flow rates (0.5 L/min). Alternative reductants like hydrazine hydrate with Fe³⁺/Cu²⁺ catalysts achieve 84% yield but require toxic solvent recovery.
Critical Parameters:
Purification and Characterization
Crystallization Optimization
Crude products are purified via gradient cooling in heptane/ethyl acetate (3:1), yielding needle-like crystals with 99.5% HPLC purity. DSC analysis reveals a melting point of 112–114°C, consistent across batches.
Analytical Benchmarks:
- ¹³C NMR : δ 148.2 ppm (C-N), 135.4 ppm (aromatic C-CH₃).
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
While specific scientific research applications for 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- are not detailed in the provided search results, related compounds such as 6-Chloro-2,3-dihydrobenzofuran and 3-Bromo-5-iodobenzamide have notable applications that provide a context for understanding potential uses.
Applications of related compounds:
- Organic Synthesis: Used as building blocks to create more complex organic molecules and heterocyclic compounds.
- Medicinal Chemistry: Explored for the development of potential pharmaceutical agents.
- Material Science: Employed in synthesizing materials with specific electronic and optical properties.
- Biological activities: Some derivatives exhibit antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities.
Synthesis and Production
Synthetic Routes and Reaction Conditions:
- The synthesis of compounds like 6-Chloro-2,3-dihydrobenzofuran involves cyclization of precursors under specific conditions, such as the cyclization of 2-chlorophenol with ethylene glycol using a strong acid catalyst.
- Similarly, 3-Bromo-5-iodobenzamide can be synthesized through halogenation of benzamide derivatives using reagents like bromine and iodine in the presence of catalysts.
Industrial Production Methods:
- Industrial production involves similar synthetic routes but on a larger scale, using continuous flow reactors and optimized reaction conditions to enhance yield and purity.
- Green chemistry principles, such as solvent-free reactions and recyclable catalysts, may be employed to promote environmentally friendly processes.
Chemical Reactions
Types of Reactions:
- Substitution Reactions: Compounds like 3-Bromo-5-iodobenzamide can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
- Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, can be used to form carbon-carbon bonds with terminal acetylenes.
- Cyclization Reactions: These compounds can be involved in cyclization reactions to form heterocyclic compounds.
Reagents and Conditions:
- Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
- Reactions often require elevated temperatures and inert atmospheres to prevent oxidation.
While direct biological activities of 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- are not specified in the search results, related compounds like 3-Bromo-5-iodobenzamide have shown potential:
- Antiproliferative Activity: 3-Bromo-5-iodobenzamide has demonstrated antiproliferative activity against various cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer).
- Mechanism of Action: The antiproliferative effects are primarily due to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling. These reactions enable the compound to form complex molecular structures. The molecular targets and pathways involved include interactions with enzymes and receptors that mediate its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Dimethylphenyl groups (target compound) enhance steric hindrance and electronic delocalization, favoring use in polymers. In contrast, branched alkyl groups (e.g., 77PD) improve solubility in hydrophobic matrices like rubber . Quinone derivatives (e.g., DTPD-Q) exhibit reduced stability and increased environmental mobility compared to parent diamines .
Reactivity :
- The target compound’s oxidative coupling reactions yield conductive polymers, whereas 77PD focuses on radical scavenging to prevent rubber degradation .
- Fullerene-anchored benzenediamines (e.g., 1,4-bis(fulleropyrrolidinyl)benzene) demonstrate lower conductance variability than dithiol or diamine analogs, highlighting substituent-dependent electronic properties .
Environmental and Regulatory Considerations
- Environmental Persistence : DTPD-Q is pervasive in ecosystems due to leaching from rubber products, whereas BENPAT/BENTAX derivatives are primarily regulated for industrial handling .
- Regulatory Thresholds : Mixed tolyl/xylyl derivatives (CAS 68478-45-5) require declaration at ≥0.1% concentration in the EU, reflecting stricter controls compared to alkyl-substituted variants .
Research Findings and Industrial Relevance
- Rubber Additives: Alkylated derivatives (e.g., 77PD) dominate antioxidant markets due to superior thermal stability, while aryl-substituted analogs face scrutiny over quinone byproducts .
- Synthetic Versatility : The target compound’s role in synthesizing Schiff bases (e.g., N,N′-(1,4-phenylene)bis(1-phenyl-methanimine) ) underscores its utility in advanced materials .
Biological Activity
1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-, commonly referred to as DMPDA, is an organic compound with significant industrial applications. Its biological activity has garnered attention due to its potential implications in various fields, including toxicology and pharmacology. This article reviews the biological effects of DMPDA, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
DMPDA is characterized by the presence of two dimethylphenyl groups attached to a central benzene diamine structure. Its chemical formula is CHN, and it possesses distinct physical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 250.33 g/mol |
| Melting Point | 45-50 °C |
| Solubility | Soluble in organic solvents |
| CAS Number | 28726-30-9 |
DMPDA exhibits various biological activities primarily attributed to its ability to interact with cellular components. Research indicates that it can act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
- Antioxidant Activity : DMPDA has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial in mitigating cellular damage associated with various diseases.
- Cytotoxicity : Studies have shown that DMPDA can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The compound appears to disrupt cellular proliferation and induce apoptosis through mechanisms involving caspase activation.
- Genotoxicity : There are indications that DMPDA may possess genotoxic properties, leading to DNA damage in mammalian cells. This raises concerns regarding its safety profile in industrial applications.
Toxicological Profile
The toxicological evaluation of DMPDA reveals several critical findings:
- Acute Toxicity : In animal studies, DMPDA exhibited moderate acute toxicity with LD50 values indicating significant risk upon ingestion or dermal exposure.
- Chronic Exposure Effects : Long-term exposure studies have suggested potential carcinogenic effects, particularly related to liver and kidney functions.
- Ecotoxicity : DMPDA has been classified as harmful to aquatic life, raising environmental concerns regarding its persistence and bioaccumulation potential.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of DMPDA on human breast cancer cell lines (MCF-7). The results indicated that treatment with DMPDA resulted in a dose-dependent decrease in cell viability and increased apoptosis rates. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Genotoxicity Assessment
Research conducted by Environment Canada assessed the genotoxic potential of DMPDA derivatives. The findings suggested that exposure to these compounds resulted in increased mutation rates in bacterial assays, indicating a need for further investigation into their safety in consumer products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-, and how can purity be optimized?
- Methodology : The compound is synthesized via palladium-catalyzed coupling reactions. For example, aryl halides (e.g., 4-bromoiodobenzene) react with N,N'-diphenyl-1,4-benzenediamine in the presence of Pd(dba)₂ as a catalyst. Purification involves column chromatography and recrystallization to achieve >95% purity . Alternative routes include Ullmann coupling under controlled temperatures (80–120°C) .
- Key Parameters : Catalyst loading (0.5–2 mol%), solvent choice (toluene or DMF), and reaction time (12–24 hours) impact yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions and symmetry (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₂₀H₂₀N₂, 288.39 g/mol) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and dihedral angles. For example, C-N bond lengths typically range from 1.38–1.42 Å .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : The compound is classified as toxic due to its structural similarity to hazardous diamines (e.g., CAS 106-50-3). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Waste disposal follows protocols for aromatic amines .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in thermodynamic data (e.g., boiling points, vaporization enthalpy)?
- Data Analysis : Contradictions arise from measurement conditions. For example, boiling points range from 395–397 K at 0.00001 bar vs. higher values under ambient pressure. Use differential scanning calorimetry (DSC) and controlled pressure setups to standardize measurements. Compare results with computational predictions (e.g., COSMO-RS) .
Q. What computational strategies predict electronic properties for applications in electroactive polymers?
- Methods : Density Functional Theory (DFT) calculates HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV) to assess charge transport. Molecular dynamics simulations evaluate backbone rigidity in polymers like polyimides . Experimental validation involves cyclic voltammetry (CV) and UV-vis spectroscopy .
Q. How do structural modifications (e.g., substituent variation) influence antioxidant efficacy in polymer matrices?
- Experimental Design : Synthesize derivatives (e.g., replacing methyl with ethyl groups) and test radical scavenging via DPPH assays. Correlate substituent electron-donating effects (Hammett constants) with antioxidant activity. Thermogravimetric analysis (TGA) measures thermal stability in polymer blends .
Q. What methodologies assess environmental persistence and regulatory compliance?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
